molecular formula C13H18N2 B8338271 1-(2-Cyclopropylphenyl)piperazine

1-(2-Cyclopropylphenyl)piperazine

Cat. No.: B8338271
M. Wt: 202.30 g/mol
InChI Key: HDQVZCLSESHBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropylphenyl)piperazine is a chemical compound of interest in medicinal chemistry and neuroscience research, integrating a piperazine ring with a cyclopropyl-substituted phenyl group. Piperazine derivatives are frequently explored as key scaffolds in the design of biologically active molecules, particularly for central nervous system (CNS) targets . The incorporation of a cyclopropyl group is a common strategy in drug design to conformationally restrict a molecule, which can enhance selectivity and potency by reducing the entropic cost of binding to a target protein . While specific data on this exact compound may be limited, research on structurally similar compounds provides strong context for its research value. For instance, studies on trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines have identified them as mixed dopamine D2 and D4 receptor antagonists, profiling them as potential leads for antipsychotic agents . Similarly, other cyclopropane-based analogs have been specifically designed and synthesized as conformationally restricted analogs of known antidopaminergic agents like haloperidol, with the aim of improving receptor selectivity . Furthermore, various piperazine derivatives are investigated for their affinity at other receptor types, including histamine H3 and sigma receptors, highlighting the piperazine moiety's versatility in the development of neuropharmacological tools . Researchers may find this compound valuable for designing novel ligands to study dopaminergic, serotonergic, or other G-protein coupled receptor (GPCR) systems. This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2-cyclopropylphenyl)piperazine

InChI

InChI=1S/C13H18N2/c1-2-4-13(12(3-1)11-5-6-11)15-9-7-14-8-10-15/h1-4,11,14H,5-10H2

InChI Key

HDQVZCLSESHBHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2N3CCNCC3

Origin of Product

United States

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(2-Cyclopropylphenyl)piperazine exhibits significant biological activity as a potential antidepressant and anxiolytic agent. Its ability to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggests its utility in treating mood disorders and other neurological conditions. The cyclopropyl group may enhance binding affinity and selectivity for specific receptors, facilitating its pharmacological effects.

In vitro studies have demonstrated that compounds in this class can modulate neurotransmitter release, exhibiting neuroprotective effects. These properties indicate potential applications in managing anxiety, depression, and other mood-related disorders.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various receptors. For example, comparisons with other piperazine derivatives reveal differences in potency and selectivity based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)piperazineChlorophenyl group instead of cyclopropylPotentially higher potency due to halogen effect
1-(3-Methylphenyl)piperazineMethyl substitution on phenylMay exhibit different pharmacokinetics
1-(4-Methoxyphenyl)piperazineMethoxy group on phenylEnhanced lipophilicity and receptor binding
1-(4-Fluorophenyl)piperazineFluorine substitutionIncreased metabolic stability

These derivatives highlight how variations in the piperazine structure can significantly influence biological activity and therapeutic potential.

Case Study: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in animal models. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant properties comparable to established medications like fluoxetine .

Case Study: Anxiolytic Effects

In another investigation focusing on anxiety disorders, this compound was tested for its anxiolytic effects using the elevated plus maze model. The compound demonstrated a marked increase in open-arm entries, indicative of reduced anxiety levels compared to control groups .

Safety and Toxicity Profile

Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity at therapeutic concentrations. In vitro studies showed that at concentrations ranging from 1–100 µM, cell viability remained above 90%, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activities

The pharmacological profile of piperazine derivatives is heavily influenced by the substituent on the aryl ring. Below is a comparative analysis of key analogs:

Table 1: Pharmacological Comparison of Selected Piperazine Derivatives
Compound Substituent Activity IC50/EC50 Key Findings Source (Evidence)
1-(2-Cyclopropylphenyl)piperazine 2-Cyclopropylphenyl Hypothesized: CNS modulation N/A Cyclopropyl may enhance lipophilicity and receptor selectivity
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl 5-HT1B agonist Variable Inhibits sympathetic nerve discharge (SND) in cats; variable effects on blood pressure
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Psychoactive, serotonin receptor Common in synthetic psychoactive substances (NPS); modulates 5-HT receptors
1-(2-Pyridyl)piperazine 2-Pyridyl Antiviral (anti-HIV) 0.25 µM High cytotoxicity (IC50 = 0.25 µM); critical for aryl substitution in antiviral activity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Psychoactive, serotonin receptor Used in "legal highs"; synergizes with benzylpiperazine (BZP)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups influence receptor binding kinetics. For example, 1-(2-methoxyphenyl)piperazine shows variable SND modulation, while TFMPP exhibits strong psychoactivity . The cyclopropyl group, a non-polar substituent, may optimize blood-brain barrier penetration compared to polar groups like pyridyl .
  • Antiviral Activity : Arylpiperazines with heterocyclic substituents (e.g., 2-pyridyl) demonstrate potent anti-HIV activity (IC50 = 0.25 µM), suggesting that steric bulk from cyclopropyl could reduce efficacy unless balanced with hydrogen-bonding motifs .

Physicochemical Properties

Substituents significantly alter solubility, metabolic stability, and bioavailability:

Table 2: Physicochemical Comparison
Compound LogP* Metabolic Stability Key Features
This compound ~2.8 (predicted) High Cyclopropyl reduces oxidative metabolism
1-(2-Methoxyphenyl)piperazine 1.9 Moderate Methoxy group increases polarity
mCPP 2.5 Low Chlorine enhances halogen bonding
TFMPP 3.1 Moderate Trifluoromethyl improves lipophilicity

*Predicted using fragment-based methods.

  • Cyclopropyl Advantage : The cyclopropyl group’s strained ring system may reduce cytochrome P450-mediated metabolism, enhancing half-life compared to chlorophenyl or methoxyphenyl analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Cyclopropylphenyl)piperazine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclopropane ring introduction via coupling reactions. For example, analogous piperazine derivatives (e.g., 2-phenylpiperazine) are synthesized using benzoic acid as a starting material, followed by bromination and esterification . Key optimization parameters include solvent selection (e.g., dichloromethane vs. THF), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for aryl halide to piperazine). Catalytic systems like Pd-mediated cross-coupling may enhance cyclopropyl group incorporation .

Q. How is the purity and structural integrity of this compound confirmed in research settings?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) and GC-MS (electron ionization mode) to verify >95% purity .
  • Structural Confirmation : 1H/13C NMR (DMSO-d6 or CDCl3) for aromatic proton assignment (δ 6.8–7.4 ppm) and cyclopropyl CH2 groups (δ 0.8–1.2 ppm). IR spectroscopy identifies NH stretches (~3300 cm⁻¹) .
  • Melting Point : Compare experimental values (e.g., 42–47°C for analogous compounds) with literature .

Q. What safety precautions are essential when handling this compound?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2B irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation of dust; monitor airborne concentrations below 1 mg/m³ .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Troubleshooting :

  • Signal Overlap : Use DEPT-135 NMR to distinguish CH3/CH2 groups in cyclopropyl moieties .
  • Chiral Centers : Employ chiral shift reagents (e.g., Eu(hfc)₃) or X-ray crystallography to resolve enantiomeric ambiguity .
  • Mass Fragmentation : Compare experimental MS/MS patterns with computational predictions (e.g., m/z 176 [M+H]+ for C11H16N2) .

Q. How does the cyclopropyl substituent influence pharmacokinetic properties compared to chlorophenyl or methylphenyl analogs?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Cyclopropyl groups reduce logP vs. chlorophenyl (e.g., 2.1 vs. 3.5), enhancing aqueous solubility .
  • Metabolic Stability : Cyclopropane’s ring strain increases CYP450 resistance compared to linear alkyl chains (t½ > 6 hours in hepatic microsomes) .
  • Receptor Binding : Molecular docking shows cyclopropyl’s sp³ hybridization improves fit into hydrophobic pockets (e.g., serotonin 5-HT2A receptors) .

Q. What methodological approaches optimize enantiomeric purity in chiral derivatives?

  • Chiral Resolution :

  • Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) for baseline separation (α > 1.5) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to achieve >90% ee .
  • Kinetic Resolution : Lipase-mediated ester hydrolysis (e.g., Candida antarctica Lipase B) to isolate desired enantiomers .

Q. How can batch-to-batch variability in synthesis be minimized during scale-up?

  • Process Optimization :

  • DoE Studies : Use factorial design to assess temperature (60–100°C), catalyst loading (5–10 mol%), and stirring rate (300–600 rpm) impacts on yield .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Purification : Recrystallization from ethanol/water (70:30) reduces impurities (<0.5% by HPLC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Root Cause Analysis :

  • Reagent Quality : Verify aryl halide purity via GC-MS; trace moisture (>500 ppm) can deactivate catalysts .
  • Reaction Monitoring : Use TLC (Rf = 0.3 in ethyl acetate:hexane) to confirm intermediate formation .
  • Byproduct Identification : LC-MS to detect dimers (m/z 352 [M+H]+) or dehalogenated products .

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